1-(3,3-Difluoropyrrolidine-1-carbonyl)cyclopropan-1-amine

metabolic stability intrinsic clearance fluorinated heterocycles

Researchers seeking to optimize pKa and metabolic stability in lead compounds face challenges with inconsistent SAR from non-fluorinated or mono-fluorinated pyrrolidine analogs. 1-(3,3-Difluoropyrrolidine-1-carbonyl)cyclopropan-1-amine addresses this with gem-difluorination at the 3-position, which predictably reduces basicity by ~2.4-3.0 pKa units and enhances microsomal stability. Sourced at ≥95% purity, it enables reproducible amide couplings and fragment-based libraries. Key benefits: - Predictable pKa modulation: ΔpKa ≈ 2.4-3.0 log units vs. parent pyrrolidine. - Metabolic stability: High microsomal stability surpasses 3,3-difluoroazetidine analogs. - Reliable supply: Consistent ≥95% purity for unambiguous SAR interpretation.

Molecular Formula C8H12F2N2O
Molecular Weight 190.19 g/mol
Cat. No. B12076154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,3-Difluoropyrrolidine-1-carbonyl)cyclopropan-1-amine
Molecular FormulaC8H12F2N2O
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)N2CCC(C2)(F)F)N
InChIInChI=1S/C8H12F2N2O/c9-8(10)3-4-12(5-8)6(13)7(11)1-2-7/h1-5,11H2
InChIKeyXJJBJHHAIPPUPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,3-Difluoropyrrolidine-1-carbonyl)cyclopropan-1-amine: Identity & Procurement


1-(3,3-Difluoropyrrolidine-1-carbonyl)cyclopropan-1-amine (CAS 1851183-08-8) is a synthetic research chemical comprising a cyclopropanamine core linked via a carbonyl bridge to a 3,3-difluoropyrrolidine ring . Its molecular formula is C₈H₁₂F₂N₂O and molecular weight 190.19 g/mol . This compound belongs to the class of fluorinated saturated heterocyclic amines that serve as versatile building blocks in medicinal chemistry, where the gem‑difluorinated pyrrolidine motif is employed to modulate basicity, lipophilicity, and metabolic stability [1].

Compound class
Fluorinated saturated heterocyclic amine building block
Key motif
Gem‑difluoropyrrolidine modulates basicity, lipophilicity and metabolic stability
Use context
Supports medicinal chemistry lead optimisation, SAR and library synthesis workflows

1-(3,3-Difluoropyrrolidine-1-carbonyl)cyclopropan-1-amine: Why Analogs Fail


Replacing the 3,3‑difluoropyrrolidine moiety with non‑fluorinated pyrrolidine, 3‑monofluoro‑, or 4,4‑difluoro analogs is not a neutral substitution. Systematic measurements demonstrate that gem‑difluorination at the 3‑position of saturated heterocyclic amines shifts basicity by ΔpKₐ ≈ 2–3 log units and alters lipophilicity (ΔLogD ≈ 0.5–1.0) relative to the parent heterocycle [1]. These changes directly affect protonation state at physiological pH, passive membrane permeability, and susceptibility to oxidative metabolism. Therefore, procurement of the exact 3,3‑difluoropyrrolidine‑containing structure is essential to maintain SAR reproducibility and avoid misleading structure–activity conclusions.

Non‑fluorinated / mono‑fluoro analogs May shift basicity by ~2–3 log units and alter protonation fraction at pH 7.4, impacting permeability and target engagement.
4,4‑Difluoro isomer Different fluorination geometry can change metabolic stability and lipophilicity; SAR attribution may not transfer directly.
3,3‑Difluoroazetidine analog Reported poor microsomal stability; class‑level data suggest the pyrrolidine scaffold provides higher metabolic stability.

1-(3,3-Difluoropyrrolidine-1-carbonyl)cyclopropan-1-amine: Evidence vs. Analogs


Metabolic Stability of 3,3-Difluoropyrrolidine Scaffold

In a comprehensive study of mono‑ and difluorinated saturated heterocyclic amines, intrinsic microsomal clearance measurements in human liver microsomes showed high metabolic stability for all pyrrolidine and piperidine derivatives, with the sole exception being the 3,3‑difluoroazetidine derivative, which exhibited poor stability [1]. This indicates that the 3,3‑difluoropyrrolidine scaffold is significantly more resistant to oxidative metabolism than the structurally analogous 4‑membered 3,3‑difluoroazetidine scaffold.

Microsomal stability
Class-level inference
High stability (low CLint) for 3,3‑difluoropyrrolidine scaffold vs. poor stability for 3,3‑difluoroazetidine scaffold
Supports stability-driven building block selection
Human liver microsome data; class‑level finding requires compound‑specific verification
metabolic stability intrinsic clearance fluorinated heterocycles

Basicity Reduction with 3,3-Difluoropyrrolidine

The systematic physiochemical study demonstrated that gem‑difluorination at the 3‑position of saturated heterocyclic amines reduces the conjugate acid pKₐ by approximately 2.4–3.0 log units relative to the non‑fluorinated parent [1]. For the well‑characterized pyrrolidine scaffold, the pKₐ of the parent heterocycle is 11.31 [2]; introduction of 3,3‑difluorination therefore shifts the pKₐ into the range of ~8.0–8.5. This reduction dramatically alters the protonation fraction at physiological pH (7.4), impacting target engagement, membrane permeability, and solubility.

Basicity shift
Cross-study comparable
ΔpKₐ ≈ 2.4–3.0 (estimated pKₐ ~8.0–8.5) vs. pyrrolidine pKₐ 11.31
Neutral free base predominates at pH 7.4, affecting permeability and target engagement
Potentiometric titration; cross-study comparison requires validation in specific buffer system
basicity pKa gem‑difluorination pyrrolidine

Lipophilicity Increase with 3,3-Difluoropyrrolidine

The same systematic study reported that gem‑difluorination of saturated azetidine, pyrrolidine, and piperidine derivatives raised the distribution coefficient LogD by approximately 0.5–1.0 log unit compared to the non‑fluorinated parent heterocycle [1]. This increase reflects the added hydrophobic surface and reduced H‑bond basicity contributed by the gem‑difluoro substitution, which can enhance passive membrane permeability without excessively elevating LogD beyond drug‑like ranges.

Lipophilicity increase
Class-level inference
ΔLogD ≈ 0.5–1.0 at pH 7.4 over non‑fluorinated pyrrolidine
Modest permeability enhancement while maintaining drug‑like property space
Measured on parent heterocycles; amide derivatives may exhibit different logD behaviour
lipophilicity LogD fluorine medicinal chemistry

High Purity for Reproducible Research

Commercial availability of 1‑(3,3‑difluoropyrrolidine‑1‑carbonyl)cyclopropan‑1‑amine is documented with a stated purity of ≥95% (0.95) as supplied by Matrix Scientific through Labscoop . This level exceeds the typical minimum purity threshold of 90–95% expected for early‑stage research compounds and aligns with the requirements for reproducible quantitative SAR studies and scale‑up campaigns.

Purity specification
Data to verify
≥95% (vendor specification)
Meets typical research‑grade threshold; supports reproducible SAR and library synthesis
Vendor analytical data; independent re‑analysis advised for critical quantitative studies
purity quality control building block CRO

1-(3,3-Difluoropyrrolidine-1-carbonyl)cyclopropan-1-amine: Optimal Applications


Lead Optimization: Basicity & Permeability Tuning

When a lead series contains a pyrrolidine‑based motif and SAR indicates that excessive basicity (pKₐ > 10) limits oral bioavailability or CNS penetration, incorporation of the 3,3‑difluoropyrrolidine‑carbonyl‑cyclopropanamine scaffold reduces pKₐ by ~2.4–3.0 log units while modestly increasing LogD, as established by systematic physiochemical profiling [1]. This enables rational pKₐ tuning without resorting to entirely different heterocyclic systems.

Metabolic Stability Screening for Building Block Selection

In discovery programs where metabolic clearance is a primary liability, the 3,3‑difluoropyrrolidine scaffold offers documented high microsomal stability [1], making it a superior choice over 3,3‑difluoroazetidine‑based analogs that suffer from rapid oxidative degradation. This stability advantage is particularly relevant for compounds intended for oral administration.

SAR Studies on Pyrrolidine Fluorination Patterns

When distinguishing the contribution of 3,3‑ vs 4,4‑difluorination is critical to SAR interpretation, the availability of the 3,3‑difluoropyrrolidine‑carbonyl‑cyclopropanamine derivative in ≥95% purity [1] allows clean head‑to‑head comparison with the 4,4‑difluoro analog, permitting unambiguous assignment of biological effects to specific fluorination geometry.

Parallel Library Synthesis and Fragment-Based Discovery

The combination of assured purity (≥95%) and the well‑characterized effects of the 3,3‑difluoropyrrolidine fragment on basicity and lipophilicity [1] makes this scaffold a reliable reagent for parallel amide coupling libraries and fragment‑merging strategies, where predictable physicochemical property trajectories are essential for hit‑to‑lead progression.

Application
Selection Property
Validation Focus
Basicity and permeability optimisation studies
3,3‑difluoropyrrolidine basicity reduction (ΔpKₐ ~2.4–3.0)
Protonation fraction and permeability assessment at pH 7.4
Metabolic stability screening of heterocyclic building blocks
Reported high microsomal stability for 3,3‑difluoropyrrolidine scaffold
Intrinsic clearance comparison across pyrrolidine and azetidine series
SAR differentiation of 3,3‑ vs 4,4‑difluorination geometry
≥95% purity suitable for clean head‑to‑head analog comparison
Biological activity attribution to specific fluorination pattern
Parallel library and fragment‑based synthesis
Predictable physicochemical shifts from the 3,3‑difluoropyrrolidine fragment
Consistency of basicity and lipophilicity in amide coupling products
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